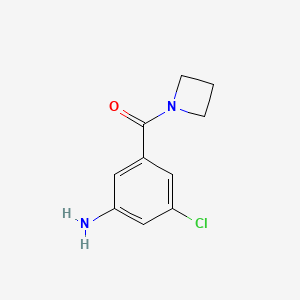
2-Bromo-3-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-propoxyaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the second position, a propoxy group at the third position, and an amino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-propoxyaniline typically involves a multi-step process. One common method includes the bromination of 3-propoxyaniline. The reaction is carried out by treating 3-propoxyaniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3-propoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It is investigated for its biological activity and potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-propoxyaniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The propoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
2-Bromo-3-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
2-Bromo-3-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
2-Bromo-3-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 2-Bromo-3-propoxyaniline is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-bromo-3-propoxyaniline |
InChI |
InChI=1S/C9H12BrNO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h3-5H,2,6,11H2,1H3 |
Clé InChI |
QUWFNWSIDJTQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


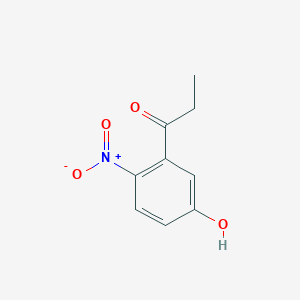
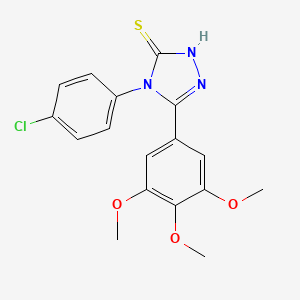



![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
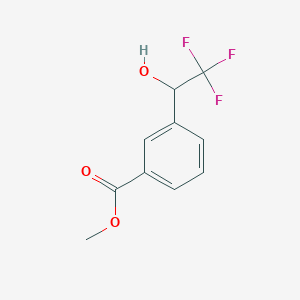
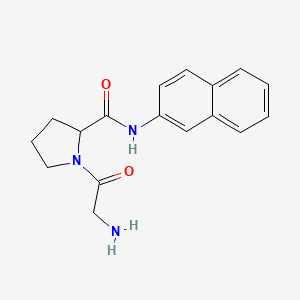
![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)
![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)

